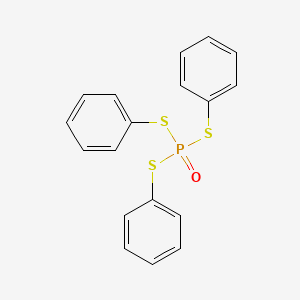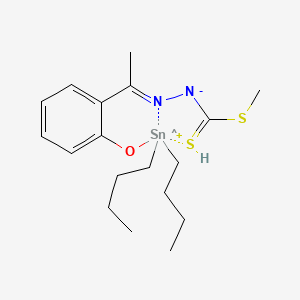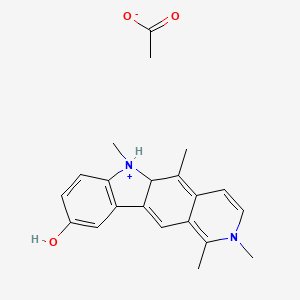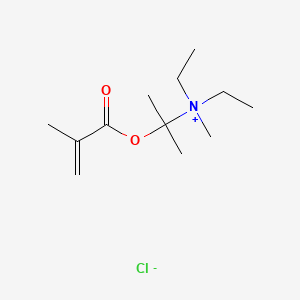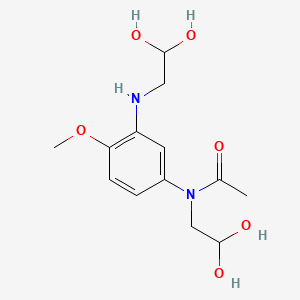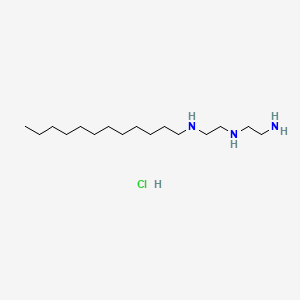
N-(2-Aminoethyl)-N'-dodecylethylenediamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes a long dodecyl chain and an ethylenediamine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride typically involves the reaction of dodecylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecylamine+Ethylenediamine→N-(2-Aminoethyl)-N’-dodecylethylenediamine
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.
Industrial Production Methods
In industrial settings, the production of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or distillation, to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of cell membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the ethylenediamine backbone can interact with various molecular targets, including enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)maleimide hydrochloride
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- 2-Aminoethylmethacrylamide hydrochloride
Uniqueness
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride is unique due to its long dodecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain enhances its ability to interact with lipid membranes and makes it a valuable surfactant and emulsifier in various applications.
Properties
CAS No. |
93803-03-3 |
|---|---|
Molecular Formula |
C16H38ClN3 |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H37N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17;/h18-19H,2-17H2,1H3;1H |
InChI Key |
MFQWONBMTHRYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCNCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


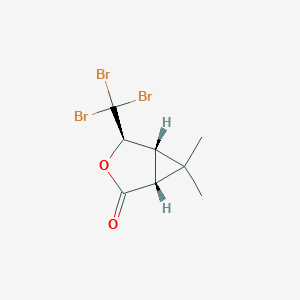
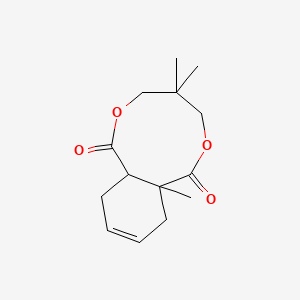
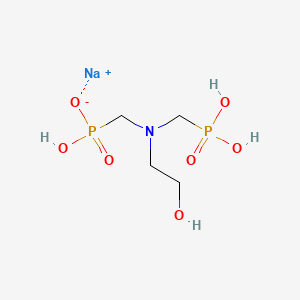
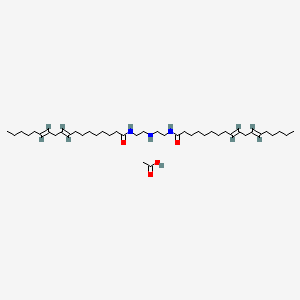
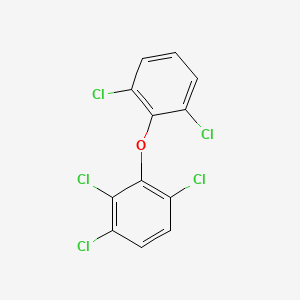

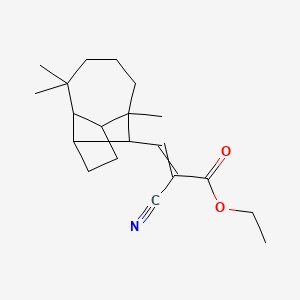
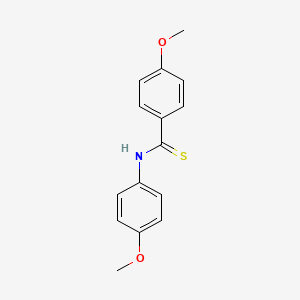
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
